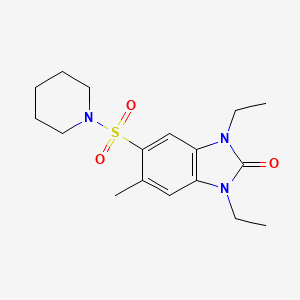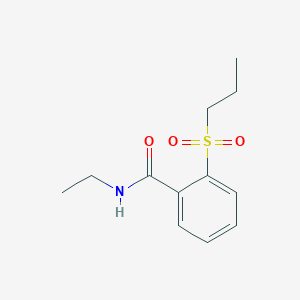
N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide
概要
説明
N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and a phenylpropyl side chain
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as n-(1-carboxy-3-phenylpropyl)phenylalanyl-alpha-asparagine, have been shown to interact with enzymes like pseudolysin . These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other phenylpropylamine derivatives . These compounds typically bind to their target enzymes, altering their activity and leading to changes in downstream biological processes.
Biochemical Pathways
Phenylpropanoid and shikimate pathways are often involved in the biosynthesis of phenylpropylamine derivatives . These pathways play key roles in the production of various secondary metabolites, including flavonoids, which have diverse biological activities.
Pharmacokinetics
Similar compounds, such as ace inhibitors, generally have moderate bioavailability, with peak plasma concentrations observed around 1 to 4 hours after administration . The elimination half-life can vary significantly, with active drug potentially detectable up to 48 hours or more following administration .
Result of Action
Phenylpropylamine derivatives often exhibit a broad range of biological activities, including antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylpropyl chloride and aluminum chloride as a catalyst.
Formation of Carboxamide Group: The final step involves the reaction of the benzodioxole derivative with an appropriate amine to form the carboxamide group. This can be achieved using reagents such as carbonyldiimidazole (CDI) and dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl side chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzodioxole ring to a dihydrobenzodioxole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or dihydrobenzodioxole derivatives.
Substitution: Introduction of various functional groups on the benzodioxole ring.
科学的研究の応用
N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
類似化合物との比較
N-ethyl-3-phenylpropan-1-amine: A compound with a similar phenylpropyl side chain but different functional groups.
4-methyl-N-(3-phenylpropyl)pent-4-enamide: Another derivative with a phenylpropyl side chain and different substituents.
Uniqueness: N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring fused with a carboxamide group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-(3-phenylpropyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(14-8-9-15-16(11-14)21-12-20-15)18-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWTRLNUBOAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-{[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4808983.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4808989.png)


![3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one](/img/structure/B4809015.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4809018.png)
![(4-BROMO-2-THIENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4809029.png)
![(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4809032.png)

![3,5-dimethoxy-N-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4809050.png)
![2-[(4-chlorobenzyl)thio]-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4809059.png)

![2-methoxyethyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4809076.png)
![2-[(2-bromobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4809077.png)
